Cas no 29569-76-4 ((1S,2S)-2-methylcyclohexanamine)

(1S,2S)-2-methylcyclohexanamine structure
29569-76-4 structure
Product name:(1S,2S)-2-methylcyclohexanamine
CAS No:29569-76-4
MF:C7H15N
MW:113.200701951981
MDL:MFCD19237988
CID:1439175
PubChem ID:6993478

(1S,2S)-2-methylcyclohexanamine Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine, 2-methyl-, (1S,2S)-
    • (1S,2S)-2-Methyl-cyclohexylamine
    • (1S,2S)-2-methylcyclohexanamine
    • MFCD19237988
    • TRANS-2-METHYL-CYCLOHEXYLAMINE
    • S0SG38192N
    • 2-Methylcyclohexylamine, (1S,2S)-
    • 2-Methylcyclohexylamine, trans-(+)-
    • Cyclohexylamine, 2-methyl-, trans-(+)-
    • Q27288411
    • Cyclohexanamine, 2-methyl-, (1S-trans)-
    • UNII-S0SG38192N
    • SCHEMBL735479
    • 29569-76-4
    • (1S,2S)-2-methylcyclohexylamine
    • (1S,2S)-2-methylcyclohexan-1-amine
    • MDL: MFCD19237988
    • Inchi: InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m0/s1
    • InChI Key: FEUISMYEFPANSS-BQBZGAKWSA-N
    • SMILES: CC1CCCCC1N

Computed Properties

  • Exact Mass: 113.12055
  • Monoisotopic Mass: 113.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 70.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02

(1S,2S)-2-methylcyclohexanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB8078-1G
(1S,2S)-2-methylcyclohexanamine
29569-76-4 95%
1g
¥ 10,243.00 2023-04-13
Cooke Chemical
LN8319757-1g
(1S
29569-76-4 2S)-2-methylcyclohexan-1-amine
1g
RMB 12754.40 2025-02-21
Cooke Chemical
LN8319757-5g
(1S
29569-76-4 2S)-2-methylcyclohexan-1-amine
5g
RMB 46676.00 2025-02-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1766-500mg
(1S,2S)-2-Methyl-cyclohexylamine
29569-76-4 96%
500mg
¥11192.24 2025-01-21
Cooke Chemical
LN8319757-250mg
(1S
29569-76-4 2S)-2-methylcyclohexan-1-amine
250mg
RMB 4735.20 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB8078-250MG
(1S,2S)-2-methylcyclohexanamine
29569-76-4 95%
250MG
¥ 4,098.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB8078-5G
(1S,2S)-2-methylcyclohexanamine
29569-76-4 95%
5g
¥ 30,729.00 2023-04-13
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1766-500mg
(1S,2S)-2-Methyl-cyclohexylamine
29569-76-4 96%
500mg
7123.56CNY 2021-05-07
eNovation Chemicals LLC
Y1122971-250mg
(1S,2S)-2-Methyl-cyclohexylamine
29569-76-4 95%
250mg
$890 2024-07-28
eNovation Chemicals LLC
Y1122971-5g
(1S,2S)-2-Methyl-cyclohexylamine
29569-76-4 95%
5g
$7835 2024-07-28

Additional information on (1S,2S)-2-methylcyclohexanamine

Cyclohexanamine, 2-methyl-, (1S,2S)-: A Comprehensive Overview

Cyclohexanamine, also known as 2-methylcyclohexylamine, is a derivative of cyclohexane with an amine group attached to the second carbon of the ring. The specific stereochemistry of this compound, denoted as (1S,2S), indicates that the two chiral centers are in the S configuration. This makes it a unique molecule with potential applications in various fields, including pharmaceuticals, chemical synthesis, and biotechnology.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of molecules. The (1S,2S) configuration of Cyclohexanamine, 2-methyl- is crucial for its interactions with biological systems. This stereo specificity can influence its binding affinity to target proteins or enzymes, making it a valuable compound in drug discovery.

In the realm of pharmacology, this compound has shown promise as a lead molecule in the development of new drugs. Its structure allows for easy modification, enabling researchers to create analogs with enhanced bioavailability and improved therapeutic outcomes. The methyl group at position 2 adds a level of complexity that can be exploited to tune the molecule's properties for specific applications.

The synthesis of Cyclohexanamine, 2-methyl-, (1S,2S) is straightforward using established organic chemistry methods. The stereochemistry can be achieved through various means, including asymmetric synthesis or the use of chiral starting materials. This makes it a versatile compound for both academic and industrial research.

Recent advancements in drug delivery systems have further expanded the potential uses of this compound. Its ability to form stable complexes with various molecules, such as polymer chains or lipids, has led to its investigation as a component in nanomedicine. This could pave the way for innovative treatments in areas like oncology or neurodegenerative diseases.

The study of Cyclohexanamine, 2-methyl- has also contributed to our understanding of chiral recognition in biological systems. By examining how this compound interacts with chiral receptors or enzymes, researchers can gain insights into the fundamental mechanisms of molecular recognition. This knowledge is invaluable for designing more effective and selective drugs.

In conclusion, Cyclohexanamine, 2-methyl-, (1S,2S) is a fascinating compound with wide-ranging applications in the biomedical field. Its unique stereochemistry and versatile chemical properties make it a valuable tool for researchers and developers alike. As our understanding of its potential continues to grow, so too will its role in shaping the future of medicine.

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(CAS:29569-76-4)(1S,2S)-2-methylcyclohexanamine
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Purity:99%
Quantity:1g
Price ($):1782.0